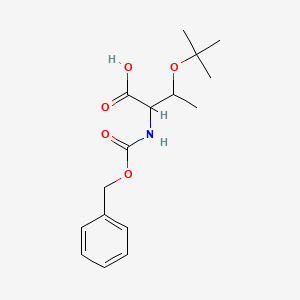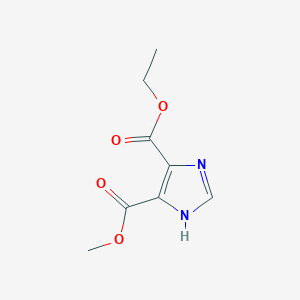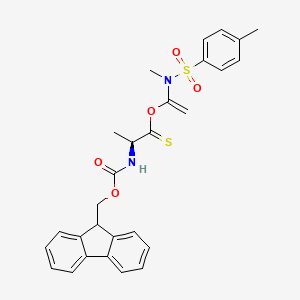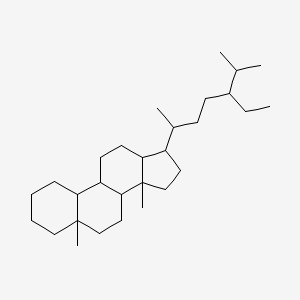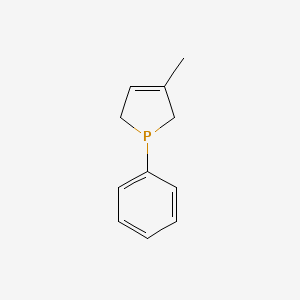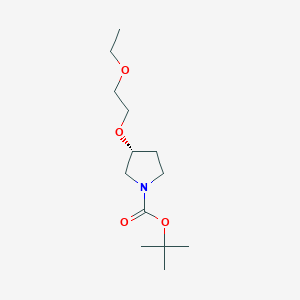
2-(1,3-Benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-6-methylphenol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a benzothiazole derivative, known for its applications in medicinal chemistry and material science, while the latter is an iodinated aromatic compound used in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically occurs in ethanol as a solvent and requires mild heating . Another method involves the use of thioamides or carbon dioxide as raw materials, promoting intramolecular cyclization .
1-iodo-2,3,4,5-tetramethylbenzene: is synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions are common, especially at the benzothiazole ring.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles.
Coupling reactions: Participates in cross-coupling reactions like Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles and iodinated products.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the development of fluorescent probes and materials for organic electronics .
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in organic synthesis as a precursor for more complex molecules. It is also used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for 2-(1,3-Benzothiazol-2-yl)-6-methylphenol involves interaction with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation. Molecular docking studies have shown its affinity for various biological targets .
1-iodo-2,3,4,5-tetramethylbenzene: acts primarily as a building block in organic synthesis, and its mechanism of action is related to its reactivity in substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Such as 2-aminobenzothiazole, which also exhibits antimicrobial properties.
Iodinated aromatics: Like 1-iodo-4-methylbenzene, used in similar synthetic applications.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-6-methylphenol: Unique due to its specific substitution pattern, enhancing its biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: Unique due to its multiple methyl groups, affecting its reactivity and steric properties.
Properties
Molecular Formula |
C24H24INOS |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-8,16H,1H3;5H,1-4H3 |
InChI Key |
PJHJNALIRLOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)

